molecular formula C11H14N4O B13192647 1-(5-Aminopyridin-3-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

1-(5-Aminopyridin-3-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13192647
M. Wt: 218.26 g/mol
InChI Key: KIPJVOSZYGTSHF-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-3-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the class of pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopyridin-3-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method includes the condensation of 5-aminopyridine-3-carboxylic acid with a suitable hydrazine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminopyridin-3-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Aminopyridin-3-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Aminopyridin-3-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its fused pyrazole and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in its analogs.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-(5-aminopyridin-3-yl)-5-propyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H14N4O/c1-2-3-9-5-11(16)15(14-9)10-4-8(12)6-13-7-10/h4,6-7H,2-3,5,12H2,1H3

InChI Key

KIPJVOSZYGTSHF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CN=CC(=C2)N

Origin of Product

United States

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